Rhodanine, 3-(p-iodophenyl)-
Description
Significance of Rhodanine (B49660) Core Structures in Academic Investigation
The rhodanine scaffold, a 2-thioxo-1,3-thiazolidin-4-one ring system, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.com This designation stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.goveurekaselect.com The rhodanine core is a key component in numerous compounds investigated for various therapeutic applications, including antimicrobial, antiviral, anticancer, and antidiabetic activities. nih.govtandfonline.com
The versatility of the rhodanine structure lies in its multiple points for chemical modification. The nitrogen atom at position 3 and the active methylene (B1212753) group at position 5 are readily functionalized, allowing for the creation of large libraries of derivatives. tandfonline.com This structural adaptability enables chemists to fine-tune the steric, electronic, and pharmacokinetic properties of rhodanine-based molecules to optimize their interaction with specific biological targets. The commercial availability of rhodanine and the relative simplicity of its derivatization reactions further contribute to its widespread use in drug discovery and academic research. tandfonline.com
Rationale for p-Iodophenyl Substitution in Chemical and Biological Contexts
The incorporation of a p-iodophenyl group at the N-3 position of the rhodanine core is a deliberate synthetic strategy aimed at modulating the compound's properties. The iodine atom, being a halogen, introduces several key features. Its size and lipophilicity can influence the molecule's ability to fit into binding pockets of target proteins and can also impact its absorption, distribution, metabolism, and excretion (ADME) profile.
In the context of drug design, the introduction of a halogen atom, such as iodine, to a phenyl ring can lead to enhanced biological activity. This can be attributed to several factors, including increased hydrophobic interactions and the potential for halogen bonding, a non-covalent interaction that can contribute to the stability of a drug-receptor complex. Furthermore, the 2-fluoro-4-iodophenyl moiety has been identified as an important motif in certain kinase inhibitors, highlighting the potential of iodophenyl groups in targeted therapies. researchgate.net
The p-iodophenyl group is also of significant interest in the development of imaging agents. The iodine atom can be replaced with a radioactive isotope, such as ¹²³I, ¹²⁴I, or ¹²⁵I, to create radiolabeled molecules for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. This approach has been explored with other rhodanine derivatives for imaging pathologies like Alzheimer's disease. The use of a 4-(p-iodophenyl)butyryl group as a serum albumin binding moiety to improve the pharmacokinetic profile of radiopharmaceuticals further underscores the utility of the iodophenyl group in diagnostic and therapeutic applications. nih.gov
Overview of Research Trajectories for Rhodanine, 3-(p-iodophenyl)-
While extensive research on a wide range of rhodanine derivatives has been conducted, the specific research trajectory for Rhodanine, 3-(p-iodophenyl)- is still emerging. Based on the known activities of the rhodanine core and the properties of the p-iodophenyl substituent, several potential research avenues can be delineated.
One primary area of investigation is in the development of novel therapeutic agents. Given the established anticancer, antimicrobial, and antiviral properties of other rhodanine derivatives, Rhodanine, 3-(p-iodophenyl)- is a candidate for screening against these and other diseases. nih.govf1000research.com The p-iodophenyl group could potentially enhance the potency or selectivity of the rhodanine scaffold for specific biological targets.
Another significant research trajectory is in the field of molecular imaging. The potential for radioiodination of the p-iodophenyl group makes Rhodanine, 3-(p-iodophenyl)- a precursor for the development of novel PET and SPECT probes. These probes could be designed to target specific enzymes or receptors implicated in various diseases, allowing for non-invasive diagnosis and monitoring of disease progression.
Data Tables
Table 1: Chemical and Physical Properties of Rhodanine, 3-(p-iodophenyl)-
| Property | Value |
| Molecular Formula | C₉H₆INOS₂ |
| Molecular Weight | 335.18 g/mol |
| Appearance | Solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INOS2/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISGEZPFIGHFLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175823 | |
| Record name | Rhodanine, 3-(p-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21494-75-7 | |
| Record name | 3-(p-Iodophenyl)rhodanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021494757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC290750 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290750 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rhodanine, 3-(p-iodophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(p-Iodophenyl)rhodanine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD8T3M8TM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Rhodanine, 3 P Iodophenyl and Its Advanced Derivatives
Classical and Contemporary Synthetic Routes to 3-(p-Iodophenyl)rhodanine Scaffold
The construction of the core 3-(p-iodophenyl)rhodanine structure can be achieved through several established and modern synthetic methodologies. These approaches often prioritize efficiency, yield, and the ability to introduce molecular diversity.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. organic-chemistry.orgtcichemicals.com This approach is valued for its atom economy and reduction of intermediate isolation steps. tcichemicals.com While specific examples for the direct one-pot synthesis of 3-(p-iodophenyl)rhodanine are not extensively detailed in the provided results, the general principles of MCRs are applicable. For instance, a one-pot, four-component synthesis of rhodanine (B49660) derivatives has been reported, which involves the reaction of primary amines, aldehydes, ethyl chloroacetate, and carbon disulfide. semanticscholar.org Adapting this for the target compound would involve using p-iodoaniline as the primary amine.
Another relevant MCR is the three-component reaction of aliphatic primary amines, carbon disulfide, and methyl 2-bromoacetate, which has been shown to produce 3-substituted rhodanines. sharif.edu The reaction conditions, such as the choice of solvent (or lack thereof), can influence the final product. sharif.edu
Table 1: Examples of Multi-Component Reactions for Rhodanine Synthesis
| Reactants | Catalyst/Solvent | Product Type | Reference |
| Primary amines, aldehydes, ethyl chloroacetate, carbon disulfide | Polyethylene glycol (PEG) | Rhodanine derivatives | semanticscholar.org |
| Aliphatic primary amines, carbon disulfide, methyl 2-bromoacetate | Solvent-free or water | 3-Substituted rhodanines or Thiazolidine-2,4-diones | sharif.edu |
Knoevenagel Condensation and Related Reactions in Rhodanine Synthesis
The Knoevenagel condensation is a cornerstone of rhodanine chemistry, involving the reaction of an active methylene (B1212753) compound (like rhodanine) with an aldehyde or ketone. wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine. wikipedia.org In the context of synthesizing derivatives of the 3-(p-iodophenyl)rhodanine scaffold, the Knoevenagel condensation is most frequently employed to introduce substituents at the 5-position of the rhodanine ring, as will be discussed in section 2.2.1.
The initial formation of the rhodanine ring itself can be achieved through the reaction of an amine with carbon disulfide and an α-haloacetic acid derivative. For 3-(p-iodophenyl)rhodanine, this would involve the reaction of p-iodoaniline with carbon disulfide, followed by cyclization with a haloacetic acid.
Functionalization Strategies for the Rhodanine, 3-(p-iodophenyl)- Moiety
Once the 3-(p-iodophenyl)rhodanine core is synthesized, it can be further modified to create a diverse library of compounds. The primary sites for functionalization are the active methylene group at the 5-position and the nitrogen atom at the 3-position.
Arylidene Condensation at the 5-Position
The most common method for functionalizing the 5-position of the rhodanine ring is the Knoevenagel condensation with various aldehydes. wikipedia.orgbeilstein-journals.org This reaction introduces an arylidene moiety, creating a C5-benzylidene bond. beilstein-journals.org The reaction is typically carried out in a suitable solvent like ethanol (B145695) or dichloromethane, often with a catalytic amount of a base like piperidine. wikipedia.orgnih.gov
For example, the condensation of 3-substituted rhodanines with aromatic aldehydes on a solid support like KF/Al2O3 under microwave irradiation has been shown to be an efficient method. ekb.eg A study on the synthesis of rhodanine derivatives via Knoevenagel condensation in a deep eutectic solvent (DES) like choline (B1196258) chloride:urea demonstrated an environmentally friendly approach. nih.gov
Table 2: Examples of Knoevenagel Condensation for 5-Arylidene Rhodanine Synthesis
| Rhodanine Derivative | Aldehyde | Catalyst/Solvent | Product | Yield | Reference |
| Rhodanine | 3-Hydroxy-4-methoxybenzaldehyde | Pro/Gly (1:2) DES | 5-(3-Hydroxy-4-methoxybenzylidene)rhodanine | 92% | beilstein-journals.org |
| Rhodanine | 3,4-Dihydroxybenzaldehyde | Pro/Gly (1:2) DES | 5-(3,4-Dihydroxybenzylidene)rhodanine | 99% (3h) | beilstein-journals.org |
| 3-Methylrhodanine | Aromatic aldehydes | KF/Al2O3, Microwave | 5-Arylidene-3-methylrhodanines | - | ekb.eg |
| Rhodanine | Various aldehydes | Choline chloride:urea DES | 5-Arylidene rhodanines | 10-78% | beilstein-journals.orgnih.gov |
N-Substitution and Side Chain Derivatization
The nitrogen atom of the rhodanine ring (N-3) provides another handle for derivatization. While the focus of this article is on 3-(p-iodophenyl)rhodanine, where this position is already substituted, it's important to note that in a broader context, N-substitution is a key strategy for creating diverse rhodanine libraries. researchgate.net For instance, N-substituted rhodanines can be prepared from amines under microwave irradiation in water. semanticscholar.org
In the case of derivatives of 3-(p-iodophenyl)rhodanine, further modifications can be introduced on the appended groups. For example, if a substituent at the 5-position contains a reactive functional group, it can be further derivatized.
Preparation of Radiolabeled Rhodanine, 3-(p-iodophenyl)- Derivatives for Research Probes
The presence of an iodine atom in the "Rhodanine, 3-(p-iodophenyl)-" structure makes it an excellent candidate for radiolabeling, particularly with iodine isotopes like 125I or 123I. These radiolabeled compounds can serve as valuable probes in biomedical research, for example, in imaging studies. nih.gov
The synthesis of radioiodinated derivatives often involves introducing a precursor group that can be readily converted to an iodo group in the final step. A common method is the iododestannylation of a tributyltin precursor. nih.gov This involves synthesizing the corresponding tributyltin derivative of the rhodanine compound and then reacting it with a source of radioiodine, such as [125I]NaI, in the presence of an oxidizing agent like hydrogen peroxide. nih.gov This method allows for the preparation of no-carrier-added radiolabeled ligands with high specific activity. nih.gov
Another approach for radioiodination is electrophilic substitution using an oxidizing agent like chloramine-T with [125I]NaI. nih.gov The resulting radiolabeled compounds are typically purified using high-performance liquid chromatography (HPLC). nih.govnih.gov
Table 3: Radiolabeling of Rhodanine Derivatives
| Precursor | Radiolabeling Method | Radioisotope | Product | Radiochemical Yield | Reference |
| Tributyltin derivative | Iododestannylation | 125I | [125I]RH1 | 8-22% | nih.gov |
| - | Electrophilic substitution (Chloramine-T) | 125I | [125I]3 | 36% | nih.gov |
Strategies for Radioiodination
The introduction of a radioactive iodine isotope into the molecular structure of rhodanine derivatives is a critical step for their development as in vivo imaging agents, particularly for applications like positron emission tomography (PET) and single-photon emission computed tomography (SPECT). google.com The choice of radioiodination strategy often depends on the stability of the molecule and the desired specific activity. Common methods include direct electrophilic iodination and indirect methods involving the radioiodination of a precursor followed by its attachment to the target molecule. mdpi.commdpi.com For rhodanine derivatives, particularly those designed for sensitive biological applications, methods that preserve the molecule's integrity are paramount. mdpi.com
A prominent and effective strategy for the radioiodination of advanced rhodanine derivatives is the iododestannylation of an organometallic precursor. nih.gov This method involves replacing a trialkyltin group, such as tributyltin, on an aromatic ring with a radioactive iodine isotope. mdpi.comnih.gov This approach is favored because it allows for the preparation of no-carrier-added radioiodinated compounds with high specific activity. nih.gov
Research into imaging agents for tau pathology in Alzheimer's disease has led to the synthesis of novel radioiodinated rhodanine derivatives. nih.govresearchgate.net In one such study, the target radioiodinated compound, referred to as [¹²⁵I]RH1, was prepared from its corresponding tributyltin precursor. nih.gov The iododestannylation reaction was carried out using [¹²⁵I]NaI in the presence of hydrogen peroxide as an oxidizing agent. nih.gov This reaction is typically rapid, proceeding at room temperature within minutes. nih.gov
The general procedure involves mixing the tributyltin derivative with [¹²⁵I]NaI and hydrogen peroxide in an acidic medium. nih.gov The reaction is then quenched, and the product is extracted and purified, often using high-performance liquid chromatography (HPLC). nih.gov This method has been successfully used to produce not only radioiodinated rhodanine derivatives but also related thiohydantoin compounds, demonstrating its utility for this class of molecules. nih.gov The final products were obtained with radiochemical purities greater than 95% after HPLC purification. nih.gov
The table below summarizes the findings from the radioiodination of a rhodanine derivative (precursor to RH1) and related thiohydantoin derivatives (precursors to TH1 and TH2) via an iododestannylation reaction. nih.gov
| Product | Precursor | Radiochemical Yield | Radiochemical Purity | HPLC Retention Time (min) |
| [¹²⁵I]RH1 | Tributyltin derivative (10) | 8-22% | >95% | 9.4 |
| [¹²⁵I]TH1 | Tributyltin derivative (11) | 8-22% | >95% | 15.7 |
| [¹²⁵I]TH2 | Tributyltin derivative (12) | 8-22% | >95% | 10.5 |
| Data sourced from a study on rhodanine and thiohydantoin derivatives for detecting tau pathology. nih.gov |
This iododestannylation approach represents a key synthetic strategy, enabling the creation of high-purity radioiodinated rhodanine derivatives essential for their evaluation as in vivo imaging probes. nih.govtandfonline.com
Structure Activity Relationship Sar Studies of Rhodanine, 3 P Iodophenyl Derivatives
Influence of the p-Iodophenyl Moiety on Biological Activity Profiles
In many heterocyclic compounds, the introduction of halogenated phenyl rings is a common strategy to enhance biological activity. For instance, in some series of rhodanine-based inhibitors, bulky and hydrophobic substituents have been shown to enhance inhibitory effects against enzymes like PRL-3, a phosphatase implicated in cancer metastasis. mdpi.com The hydrophobic nature of the p-iodophenyl group can facilitate entry into hydrophobic pockets of target proteins. mdpi.com Furthermore, the iodine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms in a protein's active site, thereby stabilizing the ligand-target complex and increasing potency. The electronic effects of the chloro and iodo groups on the phenyl ring can significantly influence biological activity. evitachem.com This strategic placement distinguishes it from other substitutions, such as small alkyl groups, which may confer different conformational and electronic properties.
Impact of Substituents at the 5-Position on Rhodanine (B49660) Core Activity
The C-5 position of the rhodanine ring features a chemically reactive methylene (B1212753) group, making it a prime site for modification, typically through Knoevenagel condensation with various aldehydes. researchgate.net The substituent introduced at this position, often an arylidene group, is a major determinant of the compound's biological activity and selectivity.
Structure-activity relationship studies consistently show that the nature of the 5-position substituent is critical.
Hydrophobicity and Electronic Effects : Research on rhodanine-3-acetic acid derivatives has shown that antibacterial activity is enhanced when a hydrophobic arylidene group with additional electron-withdrawing substituents is present at the C-5 position. nih.gov For example, compounds with a nitro group (NO2) in the ortho position of the 5-benzylidene ring exhibited good antibacterial activity against MRSA. uj.edu.pl
Steric Bulk : The size and shape of the substituent at the C-5 position can influence how the molecule fits into the binding site of a target enzyme or receptor. In a study of 5-substituted rhodanines, increasing the mass of the aryl substituent at this position led to a decrease in cytotoxic activity against the MCF-7 breast cancer cell line, suggesting a potential steric hindrance. mdpi.com
Extended Conjugation : The introduction of a cinnamylidene group at the 5-position, which extends the conjugated π-system compared to a benzylidene group, has been shown to modulate activity. In one study, a 5-cinnamylidene rhodanine derivative showed slightly better inhibition of PRL-3 compared to its benzylidene analogue. mdpi.com
The following table details how different substituents at the 5-position of the rhodanine core affect anticancer activity.
| Base Structure | 5-Position Substituent | Target Cell Line | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| 5-substituted rhodanine | 4-(benzylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene | MCF-7 (Breast) | 7.67 µg/mL | mdpi.com |
| 5-substituted rhodanine | 4-([1,1'-biphenyl]-4-ylmethyleneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene | MCF-7 (Breast) | 11.7 µg/mL | mdpi.com |
| 3-(4-Arylmethylamino)butyl-5-arylidene-rhodanine | Arylidene | HuH7 D12 (Liver) | < 10 μM | mdpi.com |
| 5-benzylidene rhodanine derivative | Benzylidene | PRL-3 (enzyme inhibition) | 1.1 µM | mdpi.com |
| 5-cinnamylidene rhodanine derivative | Cinnamylidene | PRL-3 (enzyme inhibition) | 0.8 µM | mdpi.com |
Role of N-Substituents in Modulating Compound Activity
SAR studies have revealed several trends related to N-3 substitution:
Steric Effects : The size of the N-substituent is often inversely correlated with activity. For some series of anticancer rhodanines, activity was found to decrease as the size of the N-3 substituent increased, regardless of its hydrophilic or hydrophobic nature. mdpi.comnih.gov This trend is often attributed to steric hindrance, which may prevent the optimal orientation of the molecule within a target's binding site. mdpi.com
Nature of the Substituent : The type of group at N-3 is crucial. Studies have compared various substituents, including small groups like -CH2COOH and larger aryl groups. mdpi.com While small acidic groups can lead to potent antiproliferative activity, the introduction of aryl moieties like the p-iodophenyl group is a distinct approach aimed at exploiting hydrophobic and electronic interactions. mdpi.comnih.gov
Physicochemical Descriptors and Their Correlation with Biological Responses
Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for correlating the physicochemical properties of molecules with their biological activities. scirp.org For rhodanine derivatives, QSAR models have been developed to predict their potential as anticancer or antimicrobial agents and to guide the design of new, more potent compounds. scirp.orgmdpi.com
These studies analyze various molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule.
Key Descriptors : In a QSAR study on the fungicidal activity of 3-iodochromone derivatives, which share the feature of an iodine substituent, important descriptors included those related to electronic properties (DeltaEpsilonC) and molecular topology (T_2_Cl_6, T_T_F_3). scilit.com For rhodanine derivatives specifically, 3D-QSAR models for prostate cancer inhibitors have shown that steric and electrostatic fields are major contributors to the biological activity. scirp.org
Model Validation : The predictive power of a QSAR model is assessed through rigorous statistical validation. Key parameters include the squared correlation coefficient (R²), which measures the goodness of fit, and the cross-validated correlation coefficient (Q²), which assesses the model's predictive ability. A high-quality 3D-QSAR model for rhodanine prostate cancer inhibitors reported an R² of 0.903 and a Q² of 0.869, indicating a highly predictive and robust model. scirp.org
The following table summarizes the statistical validation of a 3D-QSAR model developed for rhodanine derivatives as potential prostate cancer inhibitors.
| Statistical Parameter | Value | Indication |
|---|---|---|
| R² (Squared Correlation Coefficient) | 0.903 | High degree of correlation between predicted and observed activities for the training set. |
| Q² (Cross-validated R²) | 0.869 | Excellent internal predictive power of the model. |
| SD (Standard Deviation) | 0.081 | Low deviation, indicating high model accuracy. |
| F-value | 247.2 | High statistical significance of the model. |
Mechanistic Investigations of Rhodanine, 3 P Iodophenyl in Pre Clinical and in Vitro Systems
Enzyme Inhibition Studies and Mechanistic Insights
The rhodanine (B49660) scaffold has been identified as a privileged structure in medicinal chemistry, serving as the basis for the development of inhibitors against a wide array of enzymes. The specific derivative, 3-(p-iodophenyl)-rhodanine, and related analogues have been subject to various enzymatic studies to elucidate their mechanisms of action and potential as therapeutic agents.
Rhodanine derivatives have emerged as a significant class of inhibitors for metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. nih.govresearchgate.net The primary mechanism of inhibition does not involve the intact rhodanine molecule but rather its hydrolyzed product. nih.gov
Research, including crystallographic analyses of the VIM-2 MBL, has revealed that the rhodanine ring undergoes hydrolysis, yielding a thioenolate species. nih.govresearchgate.net This thioenolate is the active inhibitor, acting as a potent broad-spectrum MBL inhibitor. nih.govresearchgate.net The inhibitory action stems from the thioenolate's ability to chelate the di-zinc center within the MBL active site, mimicking the binding of intermediates formed during the hydrolysis of β-lactam antibiotics. nih.govresearchgate.net Docking studies with other substituted rhodanines suggest that specific functional groups can coordinate with one or both of the Zn(II) ions, while other parts of the molecule, such as a phenyl group, can engage in hydrophobic interactions within the active site, enhancing the inhibitory effect. nih.gov A series of diaryl-substituted rhodanines demonstrated broad-spectrum inhibition against several MBLs, including NDM-1, VIM-2, ImiS, and L1, with IC₅₀ values below 16 μM. nih.gov
Carbonic anhydrases (CAs) are ubiquitous metalloenzymes crucial for numerous physiological processes, including pH regulation and CO₂ transport. physiology.orgfrontiersin.org While direct inhibition studies on Rhodanine, 3-(p-iodophenyl)- are not extensively detailed, the rhodanine scaffold is utilized in the design of potent CA inhibitors. nih.gov A novel series of rhodanine-linked benzenesulfonamide (B165840) derivatives demonstrated significant inhibitory activity against four human (h) CA isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov The inhibitory mechanism of this class of compounds relies on the sulfonamide group acting as a zinc-binding group within the enzyme's active site. nih.gov All tested compounds in the series showed good to excellent inhibition in the nanomolar range. nih.gov For instance, against the cytosolic isoform hCA I, fifteen out of twenty-five derivatives showed inhibition with Kᵢ values lower than the standard drug Acetazolamide (Kᵢ of 250 nM). nih.gov This highlights the potential of the rhodanine structure as a foundation for developing selective and potent CA inhibitors for various therapeutic applications, including targeting tumor-associated isoforms like hCA IX and hCA XII. nih.govrsc.org
The versatility of the rhodanine scaffold extends to other important enzyme families.
Tyrosine Kinases: The rhodanine core has been incorporated into the design of inhibitors for various protein kinases, which are critical regulators of cellular signaling pathways. nih.gov For example, rhodanine derivatives have been investigated as inhibitors of Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov The development of these inhibitors often involves combining the rhodanine moiety with other pharmacophores, such as a 4-(phenylamino)-quinazoline group, to achieve potent activity. nih.gov The specific inhibitory profile and potency are highly dependent on the substitutions on the rhodanine ring and the attached chemical groups. nih.gov
Calpain: Calpains are calcium-dependent cysteine proteases implicated in various cellular processes and linked to diseases like neurodegenerative disorders. researchgate.netnih.gov Rhodanine derivatives serve as precursors for potent calpain inhibitors. researchgate.net The inhibitory action is not from the rhodanine itself but from its hydrolyzed product, an α-mercaptoacrylic acid. researchgate.netcardiff.ac.uk A study on monohalogenated phenyl and indole (B1671886) mercaptoacrylic acid derivatives revealed that the nature and position of the halogen atom significantly influence inhibitory potency. researchgate.net Larger halogens like bromine and iodine at specific positions on the phenyl or indole ring resulted in more effective inhibitors of Calpain-1. researchgate.net For instance, (Z)-3-(3-iodophenyl)-2-mercaptoacrylic acid, a close analogue of the hydrolyzed product of the title compound, was synthesized from a rhodanine precursor. rsc.org This suggests that the iodophenyl group is a favorable substituent for potent calpain inhibition.
Kinetic analysis is fundamental to understanding the potency and mechanism of enzyme inhibitors. For rhodanine-based inhibitors, kinetic data provides insights into their interactions with target enzymes.
Studies on MBLs have utilized kinetic analyses to support the crystallographically observed mechanism of inhibition by the hydrolyzed thioenolate product. nih.gov A series of 26 rhodanine molecules and a thioenolate were found to specifically inhibit the MBL L1 with IC₅₀ values ranging from 0.02 to 1.7 μM. nih.gov
In the context of Calpain-1 inhibition, assays using a fluorogenic FRET-based substrate determined IC₅₀ values for various α-mercaptoacrylic acid derivatives. researchgate.net These assays showed that several compounds were highly potent inhibitors, with IC₅₀ values in the low nanomolar range for the most effective bromo-indole derivatives. researchgate.net
For neurodegenerative disease targets, a thiohydantoin derivative, TH2, which shares a structural similarity with rhodanines, exhibited a strong binding affinity to tau aggregates with a Kᵢ of 64 nM in a Thioflavin S competition assay. researchgate.netnih.gov
The table below summarizes inhibitory constants for various rhodanine derivatives against different enzyme targets.
| Compound Class/Derivative | Target Enzyme/Protein | Inhibition/Binding Constant |
| Diaryl-substituted Rhodanines | Metallo-β-Lactamases (NDM-1, VIM-2, ImiS, L1) | IC₅₀ < 16 μM nih.gov |
| Rhodanine Molecules & Thioenolate | Metallo-β-Lactamase (L1) | IC₅₀ = 0.02–1.7 μM nih.gov |
| Rhodanine-linked Benzenesulfonamides | Carbonic Anhydrase I (hCA I) | Kᵢ < 900 nM nih.gov |
| Bromo-indole Mercaptoacrylic Acids | Calpain-1 | Low nanomolar IC₅₀ values researchgate.net |
| Thiohydantoin Derivative (TH2) | Tau Aggregates | Kᵢ = 64 nM nih.gov |
| Thiohydantoin Derivative (TH2) | Aβ Aggregates | Kᵢ = 469 nM nih.gov |
| Rhodanine Derivative (RH1) | Tau Aggregates | Kᵢ = 489 nM nih.gov |
| Rhodanine Derivative (RH1) | Aβ Aggregates | Kᵢ = 752 nM nih.gov |
Interaction with Protein Aggregates and Neurodegenerative Disease Research
Beyond enzyme inhibition, rhodanine derivatives have been investigated for their ability to interact with protein aggregates, a hallmark of many neurodegenerative diseases like Alzheimer's disease. researchgate.netresearchgate.net
The aggregation of the tau protein into neurofibrillary tangles (NFTs) is a central pathological feature of Alzheimer's disease and other tauopathies. researchgate.net Rhodanine derivatives have been identified as having the ability to directly bind to and inhibit the formation of tau aggregates. researchgate.netnih.gov
In vitro studies have shown that certain rhodanine and thiohydantoin derivatives can dose-dependently inhibit the formation of tau aggregates and also destabilize pre-formed aggregates. nih.gov A novel series of radioiodinated rhodanine and thiohydantoin derivatives were specifically designed and synthesized to detect tau pathology. nih.gov In competitive binding assays against tau aggregates, the thiohydantoin derivative TH2 showed a high binding affinity with a Kᵢ value of 64 nM. nih.gov Furthermore, this derivative displayed a 7.33-fold higher selectivity for tau aggregates over β-amyloid (Aβ) aggregates (Kᵢ = 469 nM). nih.gov Another derivative, a rhodanine designated RH1, also showed preferential binding to tau aggregates (Kᵢ = 489 nM) over Aβ aggregates (Kᵢ = 752 nM). nih.gov These findings underscore the potential of the iodophenyl-rhodanine scaffold for developing agents that can specifically target and bind to tau protein aggregates in the brain. researchgate.netnih.gov
Elucidation of Interaction Modes with Amyloidogenic Proteins
The aggregation of amyloidogenic proteins, such as tau, is a central pathological event in neurodegenerative diseases like Alzheimer's disease. frontiersin.org Rhodanine derivatives have been identified as compounds capable of directly interacting with and modulating the aggregation of these proteins. researchgate.net Studies have focused on elucidating the binding characteristics of these derivatives to understand their potential as diagnostic imaging agents or as therapeutic modulators of protein aggregation.
In vitro research has demonstrated that rhodanine and related thiohydantoin derivatives can dose-dependently inhibit the formation of tau aggregates and also destabilize pre-formed aggregates. nih.gov This indicates a direct binding interaction. To quantify this interaction, competitive binding assays using thioflavin S (ThS) have been employed. For a series of radioiodinated rhodanine and thiohydantoin derivatives, the binding affinities (Ki) for recombinant tau aggregates were determined. One such derivative, TH2, which is structurally related to the iodophenyl rhodanine class, exhibited a high binding affinity for tau aggregates with a Ki value of 64 nM. researchgate.netnih.gov
Crucially for potential diagnostic applications, these derivatives have shown selectivity for tau aggregates over β-amyloid (Aβ) aggregates, another key protein in Alzheimer's pathology. The selectivity ratio (Ki Aβ / Ki tau) for the thiohydantoin derivative TH2 was 7.33, indicating a significantly higher affinity for tau. nih.gov This specific binding has been visually confirmed in brain sections from Alzheimer's disease patients, where derivatives produced intense staining of neurofibrillary tangles (NFTs), which are composed of hyperphosphorylated tau protein. researchgate.net The iodinated nature of these compounds is particularly relevant for developing radiotracers for in vivo imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). researchgate.net
Table 1: Binding Affinities of Rhodanine and Thiohydantoin Derivatives for Amyloid Aggregates This table is interactive. You can sort and filter the data.
| Compound | Target Aggregate | Ki (nM) | Selectivity Ratio (Ki Aβ / Ki tau) | Source |
|---|---|---|---|---|
| RH1 | Tau | 489 | 1.54 | nih.gov |
| RH1 | Aβ | 752 | 1.54 | nih.gov |
| TH1 | Tau | 155 | 5.57 | nih.gov |
| TH1 | Aβ | 864 | 5.57 | nih.gov |
| TH2 | Tau | 64 | 7.33 | researchgate.netnih.gov |
| TH2 | Aβ | 469 | 7.33 | researchgate.netnih.gov |
Modulation of Cellular Pathways (Mechanistic Focus)
Antioxidant Mechanisms and Cellular Redox Regulation
The cellular redox state, a balance between the production of reactive oxygen species (ROS) and their elimination by antioxidant systems, is critical for normal cell function. frontiersin.org Disruptions in this balance can lead to oxidative stress, a condition implicated in numerous pathologies. Rhodanine derivatives have been investigated for their ability to modulate this system, acting as antioxidants by scavenging free radicals.
The antioxidant capacity of several rhodanine derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.comscholarsresearchlibrary.com This method measures the ability of a compound to donate a hydrogen atom and neutralize the stable DPPH free radical. scholarsresearchlibrary.com Studies show that the substitution pattern on the rhodanine core significantly influences antioxidant activity. mdpi.com For instance, a benzylidene derivative with 3,4-hydroxyl groups on the phenyl ring exhibited the highest activity in one study, scavenging 71.2% of DPPH radicals. mdpi.com Another study found that a series of 5-benzylidene substituted rhodanines showed antioxidant potential, with compound 3j having an IC50 value of 31.21 µg/ml in the DPPH assay. semanticscholar.org The mechanism is believed to involve fighting oxidative stress by neutralizing free radicals like ROS. mdpi.com
Interestingly, the modulation of ROS by rhodanines can also be linked to other biological activities. In some cancer cell models, rhodanine treatment has been reported to up-regulate ROS. d-nb.info This increase in oxidative stress can be associated with mitochondria-mediated apoptosis, suggesting that in certain contexts, rhodanines may act as pro-oxidants to induce cell death in cancer cells, thereby linking redox regulation to their antiproliferative effects. d-nb.info
Table 2: Antioxidant Activity of Representative Rhodanine Derivatives This table is interactive. You can sort and filter the data.
| Compound | Assay | Activity Measurement | Value | Source |
|---|---|---|---|---|
| 5-benzylidene rhodanine (3,4-di-OH) | DPPH Scavenging | % Scavenging | 71.2% | mdpi.com |
| Rhodanine Derivative 3j | DPPH Scavenging | IC50 | 31.21 µg/ml | semanticscholar.org |
| Rhodanine Derivative 3b | DPPH Scavenging | IC50 | 170.49 µg/ml | semanticscholar.org |
| Rhodanine Derivative 3f | DPPH Scavenging | IC50 | 184.39 µg/ml | semanticscholar.org |
Anti-HIV Activity through Inhibition of Viral Expression
The global challenge of Human Immunodeficiency Virus (HIV) infection necessitates the discovery of novel antiviral agents. Rhodanine derivatives have emerged as a promising class of compounds that can inhibit HIV-1 replication at nanomolar concentrations. plos.orgnih.gov
The antiviral activity of these compounds has been demonstrated in cell-based assays. For example, in TZM-bl cells infected with HIV-1 laboratory strains (NL4.3 and AD8), novel rhodanine derivatives showed potent inhibition of viral replication. plos.org One of the most promising compounds, referred to as compound 2 in a key study, exhibited half-maximal effective concentrations (EC50) in the nanomolar range, comparable to or better than some reference drugs. plos.orgnih.gov
Mechanistic studies suggest that some rhodanine derivatives function as HIV-1 integrase (IN) inhibitors. mdpi.comnih.gov The integrase enzyme is essential for integrating the viral DNA into the host cell's genome, a critical step in viral replication. By inhibiting this enzyme, the compounds block the life cycle of the virus. However, other mechanisms may also be at play, as some derivatives have also shown activity against herpes simplex virus (HSV), suggesting a broader antiviral profile. nih.gov A significant observation is the reduction of anti-HIV activity in the presence of fetal bovine serum (FBS) or purified bovine serum albumin (BSA), indicating a high degree of binding to plasma proteins. plos.org This suggests that for systemic use, the issue of albumin binding would need to be addressed, but it also highlights the potential of these compounds for use in topical microbicide gel formulations for pre-exposure prophylaxis (PrEP). plos.orgnih.gov
Table 3: In Vitro Anti-HIV-1 Activity of a Lead Rhodanine Derivative (Compound 2) This table is interactive. You can sort and filter the data.
| Cell Line | HIV-1 Strain | Parameter | Value (nM) | Source |
|---|---|---|---|---|
| TZM-bl | NL4.3 | EC50 | 1.8 | plos.org |
| TZM-bl | AD8 | EC50 | 2.5 | plos.org |
| TZM-bl | N/A | CC50 | >10000 | plos.org |
Antiproliferative Mechanisms in Cellular Models
The rhodanine scaffold is a versatile platform for the development of anticancer agents, with derivatives showing cytotoxic activity against a range of human cancer cell lines. bohrium.com The antiproliferative effects are often achieved by inducing programmed cell death (apoptosis) and interfering with the cell cycle. d-nb.infonih.gov
In vitro studies have evaluated rhodanine derivatives against various cancer cell lines, including human breast cancer (MDA-MB-231, MCF-7), hepatocellular carcinoma (HepG-2), and leukemia (HL-60, K-562). d-nb.infonih.govencyclopedia.pub For example, novel neocryptolepine–rhodanine hybrids showed IC50 values comparable to the standard anticancer drug 5-fluorouracil (B62378) against HepG-2 cells. nih.gov Quinazolinone-based rhodanines were particularly effective against leukemia cell lines, with the most active compound recording an IC50 of 1.2 µM against HL-60 cells. d-nb.info Notably, these compounds were significantly less toxic to normal human fibroblasts, indicating a degree of selective toxicity against cancer cells. d-nb.info
The mechanisms underlying this antiproliferative activity are multifaceted. A primary mechanism is the induction of apoptosis. d-nb.infonih.gov Mechanistic studies have shown that active rhodanine compounds can trigger this cell death pathway, potentially through the modulation of pro-survival proteins of the Bcl-2 family or by causing an increase in reactive oxygen species (ROS), which leads to mitochondria-mediated apoptosis. d-nb.info This pro-oxidant effect in cancer cells contrasts with the antioxidant activity observed in other assays, highlighting the context-dependent nature of redox modulation by these compounds. Molecular docking studies have also suggested that some hybrids may exert their effects through DNA intercalation. nih.gov
Table 4: Antiproliferative Activity of Rhodanine Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Source |
|---|---|---|---|---|
| Neocryptolepine-Rhodanine Hybrid 11a | HepG-2 | Hepatocellular Carcinoma | 6.84 | nih.gov |
| Neocryptolepine-Rhodanine Hybrid 11b | HepG-2 | Hepatocellular Carcinoma | 7.21 | nih.gov |
| Neocryptolepine-Rhodanine Hybrid 11a | MDA-MB-231 | Breast Cancer | 10.21 | nih.gov |
| Neocryptolepine-Rhodanine Hybrid 11b | MDA-MB-231 | Breast Cancer | 12.04 | nih.gov |
| Quinazolinone-Rhodanine 45 | HT-1080 | Fibrosarcoma | 9.9 | d-nb.info |
| Quinazolinone-Rhodanine 45 | HL-60 | Leukemia | 1.2 | d-nb.info |
| Quinazolinone-Rhodanine 45 | K-562 | Leukemia | 1.5 | d-nb.info |
| Benzylidene Rhodanine 2h | MDA-MB-231 | Breast Cancer | < 62.5 µg/ml | ijpbs.com |
| Benzylidene Rhodanine 2h | HeLa | Cervical Cancer | < 62.5 µg/ml | ijpbs.com |
Computational and Theoretical Approaches in the Study of Rhodanine, 3 P Iodophenyl
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model the electronic structure and energy of molecules. aps.org Methods like Density Functional Theory (DFT) are particularly valuable for studying rhodanine (B49660) derivatives, providing a balance between accuracy and computational cost. mdpi.commdpi.com
The electronic properties of a molecule are fundamental to its chemical reactivity and biological activity. Quantum chemical calculations can determine several key descriptors that provide insight into these characteristics. mdpi.com
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. mdpi.com
Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential, hardness, softness, and electrophilicity can be calculated. These descriptors help in predicting how the molecule will behave in a chemical reaction.
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Rhodanine, 3-(p-iodophenyl)-, the MEP would likely show negative potential around the carbonyl oxygen and exocyclic sulfur atoms of the rhodanine ring, indicating sites susceptible to electrophilic attack, while positive potential would be found around the N-H proton.
Studies on related rhodanine derivatives show that the nature of the substituent at the 3-position significantly influences these electronic properties. The p-iodophenyl group in Rhodanine, 3-(p-iodophenyl)- is expected to modulate the electron density across the entire molecule.
| Compound (Illustrative Examples) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Rhodanine-3-phenyl | -6.5 | -2.1 | 4.4 |
| Rhodanine, 3-(p-nitrophenyl)- | -7.1 | -2.8 | 4.3 |
| Rhodanine, 3-(p-methoxyphenyl)- | -6.2 | -1.9 | 4.3 |
| Rhodanine, 3-(p-iodophenyl)- (Predicted Trend) | -6.7 | -2.3 | 4.4 |
Quantum chemical calculations are used to determine the most stable three-dimensional structure of a molecule by optimizing its geometry to find the lowest energy conformation. researchgate.net For Rhodanine, 3-(p-iodophenyl)-, this analysis would focus on:
Ring Planarity: The rhodanine core is nearly planar, but slight puckering can occur. Calculations can quantify the precise bond lengths, bond angles, and dihedral angles of the heterocyclic ring.
The optimized geometry is the foundation for all other computational studies, including the calculation of electronic properties and molecular docking.
| Structural Parameter | Typical Calculated Value (Å or °) |
|---|---|
| C=O Bond Length | 1.21 |
| C=S Bond Length | 1.67 |
| N-C(phenyl) Bond Length | 1.43 |
| C-I Bond Length | 2.10 |
| C-N-C Angle (in ring) | 112° |
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as Rhodanine, 3-(p-iodophenyl)-) when bound to a second molecule (a receptor, typically a protein). imrpress.comnih.gov This method is instrumental in structure-based drug design for identifying potential drug candidates. researchgate.net
The primary goals of molecular docking are to predict the binding conformation (pose) and to estimate the strength of the interaction, known as the binding affinity. nih.gov
Binding Mode: The docking algorithm samples a large number of possible orientations and conformations of the ligand within the protein's binding site. The resulting poses are then "scored" based on how favorable their interactions are. The highest-scoring pose is predicted to be the most likely binding mode.
Binding Affinity: Scoring functions provide an estimate of the binding affinity, typically expressed in kcal/mol. rowansci.com A more negative value indicates a stronger, more favorable interaction. While these scores are approximations, they are highly useful for ranking a series of compounds and prioritizing them for experimental testing. u-strasbg.fr More rigorous methods like Molecular Dynamics (MD) simulations can be used to refine the docked pose and obtain more accurate binding free energy calculations. mdpi.com
Analysis of the predicted binding pose reveals the specific amino acid residues in the protein's active site that are crucial for recognizing and binding the ligand. researchgate.net These interactions can be categorized as:
Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group of the rhodanine ring) and acceptors (like carbonyl oxygens on protein backbone or side chains).
Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (e.g., the phenyl ring) and hydrophobic residues in the protein (e.g., Leucine, Isoleucine, Valine).
Halogen Bonds: The iodine atom on the p-iodophenyl group can act as a halogen bond donor, forming a favorable, directional interaction with an electron-rich atom like an oxygen or nitrogen on a protein residue. This specific interaction can significantly contribute to binding affinity and selectivity.
| Interaction Type | Ligand Moiety (Rhodanine, 3-(p-iodophenyl)-) | Potential Interacting Protein Residue |
|---|---|---|
| Hydrogen Bond (Donor) | Rhodanine N-H | Aspartate, Glutamate, Serine |
| Hydrogen Bond (Acceptor) | Rhodanine C=O | Arginine, Lysine, Serine |
| Hydrophobic Interaction | Phenyl Ring | Leucine, Phenylalanine, Tryptophan |
| Halogen Bond | Iodine Atom | Backbone Carbonyl Oxygen, Serine, Threonine |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.org The fundamental principle is that the activity of a molecule is a direct function of its structural and physicochemical properties. researchgate.net
A QSAR model for a series of rhodanine derivatives would be developed by:
Data Set Assembly: A series of 3-(substituted-phenyl)-rhodanine compounds, including the 3-(p-iodophenyl)- variant, would be synthesized and their biological activity against a specific target (e.g., IC50 value for enzyme inhibition) would be measured.
Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "descriptors," is calculated. These can include:
Physicochemical Descriptors: Lipophilicity (logP), molar refractivity (MR), molecular weight.
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, atomic charges (often derived from quantum chemical calculations).
Topological/Steric Descriptors: Molecular connectivity indices, shape indices (e.g., from CoMFA or CoMSIA models). researcher.life
Model Generation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors (independent variables) with the biological activity (dependent variable).
The resulting QSAR equation can then be used to predict the activity of new, unsynthesized rhodanine derivatives, guiding the design of more potent compounds. For example, a hypothetical QSAR equation might look like:
log(1/IC50) = 0.65logP - 0.21LUMO + 0.45*MR_substituent + 1.89
This equation would suggest that higher lipophilicity and a larger substituent increase activity, while a lower LUMO energy (better electron acceptor) is also beneficial.
| Compound | logP | LUMO (eV) | Molar Refractivity (MR) | Measured Activity (IC50, µM) |
|---|---|---|---|---|
| Rhodanine, 3-(phenyl)- | 2.1 | -2.1 | 55.3 | 10.5 |
| Rhodanine, 3-(p-chlorophenyl)- | 2.8 | -2.4 | 60.1 | 5.2 |
| Rhodanine, 3-(p-iodophenyl)- | 3.4 | -2.3 | 68.7 | 2.1 |
| Rhodanine, 3-(p-methylphenyl)- | 2.6 | -2.0 | 60.0 | 8.7 |
Development of Predictive Models for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone in the computational study of rhodanine derivatives, including 3-(p-iodophenyl)rhodanine. QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. mdpi.com The development of these models is a multi-stage process that begins with the collection of a dataset of compounds with known activities, followed by the calculation of molecular descriptors and the generation of a predictive model using statistical techniques. nih.govd-nb.info
For rhodanine derivatives, QSAR studies have been instrumental in predicting a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. mdpi.combenthamdirect.comtandfonline.com The process involves calculating various molecular descriptors that encode different aspects of the molecular structure, such as:
Topological descriptors: These describe the atomic connectivity and shape of the molecule.
Electronic descriptors: These relate to the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. imist.ma
Physicochemical descriptors: Properties like lipophilicity (LogP) and molar refractivity (MR) are often included. imist.ma
In studies on rhodanine derivatives with anticancer properties, descriptors have revealed the importance of atoms with higher polarizability in the outer regions of the molecules for their cytotoxic activity. nih.govbenthamscience.comuni-bonn.de For instance, a QSAR model developed for the cytotoxic activity of rhodanine derivatives against Human T-cell lymphoma utilized descriptors such as MATS2e, MATs7e, and RDF060p, which relate to atomic polarizabilities and radial distribution function. benthamdirect.comnih.govbenthamscience.comuni-bonn.de The 3-(p-iodophenyl) group in the target compound is particularly relevant here, as the iodine atom is large and highly polarizable, suggesting it could be a key contributor to biological activity according to such models.
These predictive models are frequently developed using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). imist.ma
Statistical Validation and Interpretability of QSAR Models
A QSAR model's utility is entirely dependent on its statistical validity and predictive power. nih.gov Therefore, rigorous validation is a critical step. imist.ma Validation is typically performed through internal and external methods.
Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the model's robustness. The cross-validation coefficient (Q² or R²cv) is a key metric; a high value indicates a stable and reliable model. imist.manih.gov
External Validation: The model's true predictive capability is tested on an external set of compounds that were not used in its development. nih.govimist.ma The coefficient of determination (R²) between the predicted and observed activities for this test set is a primary indicator of the model's performance. nih.govimist.ma
A Williams plot is often used to visualize the applicability domain of the developed model, helping to identify outliers and ensure that predictions are made only for compounds that fall within the model's reliable chemical space. imist.ma
The table below summarizes key statistical parameters used to validate QSAR models, with example values taken from a study on the cytotoxic activity of rhodanine derivatives. benthamdirect.comnih.govuni-bonn.de
| Parameter | Description | Acceptable Value | Example Value benthamdirect.comnih.govuni-bonn.de |
| R² | Coefficient of determination for the training set. Measures the goodness of fit. | > 0.6 | 0.75 |
| Q²_LOO | Leave-one-out cross-validation coefficient. Measures internal predictive ability. | > 0.5 | 0.64 |
| R²_test | Coefficient of determination for the external test set. Measures external predictive power. | > 0.6 | 0.78 (from a separate study imist.ma) |
| MSE | Mean Squared Error. Measures the average squared difference between the estimated values and the actual value. | Low value | 0.039 (from a separate study imist.ma) |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Interpretability is another crucial aspect. A good QSAR model not only predicts activity but also provides insights into the structural features that govern it. For example, the inclusion of descriptors related to polarizability and the presence of specific functional groups in successful QSAR models for rhodanine derivatives helps medicinal chemists understand the structure-activity relationship (SAR) and rationally design new, more potent analogues. mdpi.comnih.gov
Molecular Dynamics Simulations for Dynamic Interaction Analysis
While QSAR provides predictive models based on static structures, molecular dynamics (MD) simulations offer a dynamic view of how Rhodanine, 3-(p-iodophenyl)- interacts with its biological target over time. nih.gov MD simulations are powerful computational techniques that model the physical movements of atoms and molecules, providing detailed information about the stability, flexibility, and binding energy of a ligand-protein complex. researchgate.net
In the context of rhodanine derivatives, MD simulations have been used to study their interactions with various enzymes, such as aldose reductase and protein tyrosine kinases. nih.govresearchgate.net A typical MD simulation study involves placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and calculating the atomic trajectories over a period of nanoseconds to microseconds. nih.govresearchgate.net
Several parameters are analyzed from the MD simulation trajectory to understand the dynamics of the interaction: researchgate.net
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable, plateauing RMSD curve suggests that the complex has reached equilibrium and is stable.
Root Mean Square Fluctuation (RMSF): This indicates the flexibility of individual amino acid residues in the protein. High RMSF values in certain regions can highlight flexible loops that may be important for ligand binding or protein function.
Solvent Accessible Surface Area (SASA): This calculates the surface area of the complex that is accessible to the solvent, providing insights into conformational changes upon binding.
Hydrogen Bonds: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored throughout the simulation, as they are crucial for binding affinity and specificity.
Applications of Rhodanine, 3 P Iodophenyl in Chemical Biology and Drug Discovery Research
Development of Chemical Probes for Biomolecular Studies
Chemical probes are essential tools for dissecting complex biological processes. The structure of Rhodanine (B49660), 3-(p-iodophenyl)- is well-suited for modification into sophisticated probes for studying biomolecular interactions and functions.
The presence of an iodine atom on the phenyl ring of Rhodanine, 3-(p-iodophenyl)- makes it an ideal candidate for developing radiolabeled tracers for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.com Radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) can be incorporated into the molecule to create probes that allow for the visualization, characterization, and quantification of biological processes at the molecular level in living organisms.
PET imaging, in particular, is a powerful technique in functional imaging that relies on the detection of radiation from the emission of positrons by a radiotracer. mdpi.com A radiolabeled version of Rhodanine, 3-(p-iodophenyl)- could be used to study the distribution and target engagement of rhodanine-based drugs in preclinical models. For example, if the parent compound is known to inhibit a specific enzyme that is overexpressed in tumors, a radiolabeled version could be used to image those tumors. nih.govradiologykey.com This approach offers significant advantages for diagnostic purposes and for understanding the pharmacokinetics and pharmacodynamics of a potential drug candidate.
Photoaffinity labeling (PAL) is a powerful technique used to identify the specific protein targets of a bioactive small molecule. nih.gov A typical photoaffinity probe consists of three key parts: a pharmacophore that recognizes the target, a photoreactive group that forms a covalent bond upon UV irradiation, and a reporter tag for detection and enrichment. mdpi.com
Rhodanine, 3-(p-iodophenyl)- can serve as the pharmacophore or starting point for designing a photoaffinity probe. To be used in PAL, the molecule would be chemically modified to include a photoreactive group, such as a diazirine or an aryl azide, and a reporter tag, like biotin (B1667282) or an alkyne handle for click chemistry. When this modified probe binds to its target protein, irradiation with UV light activates the photoreactive group, creating a highly reactive intermediate that forms a stable, covalent bond with the protein. nih.govmdpi.com The reporter tag then allows for the isolation and identification of the protein target using techniques like mass spectrometry. This methodology is invaluable for validating drug targets and elucidating the mechanism of action of novel compounds discovered through phenotypic screens. nih.gov
Strategies for Molecular Target Identification and Validation
Identifying the molecular target of a compound is a critical step in drug discovery. The chemical structure of Rhodanine, 3-(p-iodophenyl)- allows for its use in several target identification strategies.
Affinity-based pull-down is a classic and effective method to isolate and identify binding partners of a small molecule from a complex biological sample, such as a cell lysate. nih.govnih.gov In this approach, the small molecule (the "bait") is immobilized on a solid support, such as agarose (B213101) or magnetic beads.
To utilize Rhodanine, 3-(p-iodophenyl)- in this technique, the molecule would be chemically linked to the beads. This "baited" resin is then incubated with a cell or tissue extract. Proteins that specifically bind to the immobilized compound are captured, while non-binding proteins are washed away. springernature.com The captured proteins (the "prey") are then eluted from the resin and identified, typically using mass spectrometry. nih.govspringernature.com This method can effectively uncover the direct molecular targets of a compound, providing crucial insights into its biological function.
Phenotypic screening is a target-agnostic approach in drug discovery that aims to identify molecules that produce a desired change in the phenotype of a cell, tissue, or organism, without prior knowledge of the drug's target. sciltp.com This strategy has been central to the discovery of many first-in-class drugs. nih.gov
A library of compounds including Rhodanine, 3-(p-iodophenyl)- and its analogs could be screened for their ability to induce a specific phenotype, such as inhibiting cancer cell proliferation, preventing viral replication, or reducing inflammation. Once a "hit" compound is identified based on its phenotypic effect, subsequent target deconvolution studies are performed to identify the responsible molecular target(s). rsc.org Techniques like photoaffinity labeling and affinity-based pull-downs, as described above, are often employed in this target identification phase. The rhodanine scaffold itself has been frequently identified as a hit in high-throughput screening campaigns against a variety of targets. sigmaaldrich.com
Lead Identification and Optimization in Drug Discovery Pipelines
The process of discovering a new drug involves identifying an initial "hit" compound, optimizing it into a "lead" compound, and then further refining it into a clinical candidate. rjppd.org The rhodanine core is considered a valuable starting point in this process. nih.gov
Interactive Data Table: Hypothetical Lead Optimization of Rhodanine, 3-(p-iodophenyl)-
The following table illustrates a hypothetical structure-activity relationship (SAR) study for lead optimization, starting with Rhodanine, 3-(p-iodophenyl)- as the lead compound targeting a hypothetical enzyme.
| Compound ID | R1 Substitution (at 5-position) | R2 Substitution (on phenyl ring) | Target Inhibition (IC₅₀, nM) | Cellular Potency (EC₅₀, µM) |
| Lead-01 | =CH₂ | p-Iodo | 500 | 10 |
| Opt-01a | =CH-(2-furyl) | p-Iodo | 150 | 2.5 |
| Opt-01b | =CH-(3-pyridyl) | p-Iodo | 200 | 4.1 |
| Opt-02a | =CH₂ | p-Chloro | 650 | 15 |
| Opt-02b | =CH₂ | p-Trifluoromethyl | 450 | 8.2 |
| Opt-03 | =CH-(2-furyl) | p-Trifluoromethyl | 75 | 1.1 |
Iterative Medicinal Chemistry Cycles
The process of drug discovery is rarely a linear path; it almost invariably involves iterative cycles of design, synthesis, and biological evaluation. Rhodanine, 3-(p-iodophenyl)- and its analogs are frequently subjected to these cycles to refine their interaction with specific biological targets. The core rhodanine scaffold provides a robust platform for systematic structural modifications, allowing medicinal chemists to probe the structure-activity relationships (SAR) of a series of compounds.
In a typical iterative cycle, the 3-(p-iodophenyl) group of the rhodanine molecule might be identified as a key interacting moiety with a target protein. Subsequent rounds of chemical synthesis would then explore the impact of modifying this group. For instance, the iodine atom can be replaced with other halogens (e.g., bromine, chlorine, fluorine) or with different electron-withdrawing or electron-donating groups to modulate the electronic properties and binding interactions. Furthermore, the position of the substituent on the phenyl ring can be varied (ortho, meta, para) to optimize the compound's fit within the target's binding pocket.
The biological data obtained from each iteration, such as the half-maximal inhibitory concentration (IC50), directly informs the design of the next generation of compounds. This cyclical process of feedback and refinement is crucial for transforming a preliminary "hit" compound into a potent and selective "lead" candidate. While specific iterative cycles focused solely on Rhodanine, 3-(p-iodophenyl)- are not extensively detailed in publicly available literature, the principles of iterative design are fundamental to the optimization of the broader class of 3-aryl-rhodanine derivatives.
Structure-Based Drug Design Principles
Structure-based drug design (SBDD) is a powerful paradigm in medicinal chemistry that utilizes the three-dimensional structural information of a biological target, typically a protein, to guide the design of potent and selective inhibitors. Rhodanine, 3-(p-iodophenyl)- has been a subject of interest within SBDD strategies due to the advantageous properties of the rhodanine core and the specific contributions of the p-iodophenyl substituent.
A critical first step in SBDD is the determination of the crystal structure of the target protein, often in complex with an initial inhibitor. This provides a detailed map of the binding site, revealing key amino acid residues and potential pockets for interaction. Computational tools such as molecular docking are then employed to predict the binding mode and affinity of new virtual compounds, including derivatives of Rhodanine, 3-(p-iodophenyl)-.
The p-iodophenyl group can play a significant role in these interactions. The iodine atom, being large and polarizable, can participate in halogen bonding, a non-covalent interaction that has been increasingly recognized for its importance in molecular recognition and drug-target binding. Docking studies can help visualize how the p-iodophenyl group orients itself within the active site and whether it forms favorable interactions, such as halogen bonds with backbone carbonyls or other electron-rich atoms of the protein.
This structural insight allows for the rational design of new analogs. For example, if a hydrophobic pocket is identified near the iodine atom, derivatives with larger, more lipophilic substituents at that position might be synthesized to enhance binding affinity. Conversely, if a polar residue is nearby, introducing a hydrogen bond donor or acceptor could be a more effective strategy. This rational, structure-guided approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested, thereby saving time and resources.
Below is a hypothetical table illustrating the kind of data that would be generated and analyzed in a structure-based drug design campaign involving Rhodanine, 3-(p-iodophenyl)- derivatives.
| Compound | R-Group at position 3 of Rhodanine | Target Enzyme | IC50 (µM) | Predicted Binding Energy (kcal/mol) | Key Interactions Observed in Docking |
| 1 | p-iodophenyl | Hypothetase-1 | 5.2 | -8.5 | Halogen bond with Ser123, Pi-pi stacking with Phe256 |
| 2 | p-bromophenyl | Hypothetase-1 | 7.8 | -8.1 | Halogen bond with Ser123, Pi-pi stacking with Phe256 |
| 3 | p-chlorophenyl | Hypothetase-1 | 10.1 | -7.9 | Halogen bond with Ser123, Pi-pi stacking with Phe256 |
| 4 | p-fluorophenyl | Hypothetase-1 | 15.5 | -7.5 | Pi-pi stacking with Phe256 |
| 5 | phenyl | Hypothetase-1 | 25.0 | -7.2 | Pi-pi stacking with Phe256 |
Future Perspectives and Research Challenges
Emerging Methodologies in Rhodanine (B49660), 3-(p-iodophenyl)- Research
Future research on Rhodanine, 3-(p-iodophenyl)- would benefit from the application of emerging synthetic and screening methodologies that are proving valuable in medicinal chemistry.
Advanced Synthesis Techniques: While general methods for the synthesis of N-substituted rhodanines are established, often involving the reaction of an amine with carbon disulfide and a haloacetic acid, or the condensation of a pre-formed rhodanine with an appropriate aryl halide, new approaches could offer improved efficiency and diversity. Future synthetic strategies could explore:
Flow Chemistry: Continuous flow synthesis could enable safer, more scalable, and highly controlled production of Rhodanine, 3-(p-iodophenyl)- and its analogs.
Microwave-Assisted Synthesis: This technique could accelerate reaction times and improve yields for the key condensation or coupling steps.
Combinatorial Chemistry and Automated Synthesis: High-throughput synthesis of a library of related 3-aryl rhodanine derivatives would facilitate more extensive structure-activity relationship (SAR) studies.
High-Throughput Screening (HTS): To identify potential biological activities of Rhodanine, 3-(p-iodophenyl)-, HTS assays are indispensable. Future screening campaigns could target a wide array of biological targets, including enzymes and receptors implicated in various diseases. The development of novel, more sensitive, and physiologically relevant assay formats will be crucial.
| Research Area | Emerging Methodologies | Potential Advantages for Rhodanine, 3-(p-iodophenyl)- |
| Synthesis | Flow Chemistry, Microwave-Assisted Synthesis, Automated Parallel Synthesis | Increased efficiency, scalability, safety, and rapid generation of analogs for SAR studies. |
| Screening | High-Throughput Screening (HTS), Phenotypic Screening | Rapid identification of biological targets and potential therapeutic areas. |
| Computational Modeling | Molecular Docking, 3D-QSAR | Prediction of potential biological targets and optimization of the chemical structure for improved activity. |
Advancements in Target Validation and Mechanistic Elucidation
A critical challenge in the study of any bioactive compound is the identification and validation of its molecular target(s) and the elucidation of its mechanism of action. For Rhodanine, 3-(p-iodophenyl)-, this remains a significant area for future investigation.
Target Identification: Modern approaches to pinpoint the specific cellular components with which a small molecule interacts are becoming increasingly sophisticated. For Rhodanine, 3-(p-iodophenyl)-, these could include:
Affinity-Based Protein Profiling (ABPP): This chemical proteomics approach uses probes to covalently label binding proteins in a complex biological sample, allowing for their subsequent identification by mass spectrometry.
Genetic Approaches: Techniques such as CRISPR-Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway.
Computational Target Prediction: In silico methods can screen the structure of Rhodanine, 3-(p-iodophenyl)- against databases of protein structures to predict potential binding partners.
Mechanistic Studies: Once a target is identified, understanding how the compound modulates its function is key. Future research could employ a range of biophysical and biochemical techniques to unravel the mechanism of action of Rhodanine, 3-(p-iodophenyl)-. This includes detailed enzyme kinetics, surface plasmon resonance (SPR) to measure binding affinity and kinetics, and structural biology methods like X-ray crystallography or cryo-electron microscopy to visualize the compound-target interaction at an atomic level.
Integration of Multi-Omics Data for Comprehensive Understanding
A holistic understanding of the biological effects of Rhodanine, 3-(p-iodophenyl)- will require the integration of data from multiple "omics" platforms. This systems biology approach can provide a comprehensive picture of the cellular response to the compound.
Genomics and Transcriptomics: By analyzing changes in gene expression (transcriptomics) in cells treated with Rhodanine, 3-(p-iodophenyl)-, researchers can identify affected signaling pathways and cellular processes. This can provide clues about the compound's mechanism of action and potential off-target effects.
Proteomics: Quantitative proteomics can reveal changes in the abundance, post-translational modifications, and interaction networks of proteins following treatment with the compound. This can help to validate target engagement and uncover downstream signaling events.
Metabolomics: As the final output of cellular processes, the metabolome can provide a functional readout of the physiological state of a cell. Metabolomic profiling of cells treated with Rhodanine, 3-(p-iodophenyl)- can identify metabolic pathways that are perturbed, offering insights into the compound's functional consequences.
The true power of this approach lies in the integrative analysis of these different omics datasets. By combining information on gene expression, protein levels, and metabolite concentrations, researchers can construct detailed models of the cellular response to Rhodanine, 3-(p-iodophenyl)-, leading to a more complete and nuanced understanding of its biological activity.
| Omics Level | Information Gained | Potential Application for Rhodanine, 3-(p-iodophenyl)- |
| Genomics/Transcriptomics | Changes in gene expression | Identification of affected pathways and potential mechanisms of action. |
| Proteomics | Changes in protein abundance and interactions | Target validation and elucidation of downstream signaling. |
| Metabolomics | Changes in metabolite levels | Functional readout of the cellular response and identification of perturbed metabolic pathways. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
